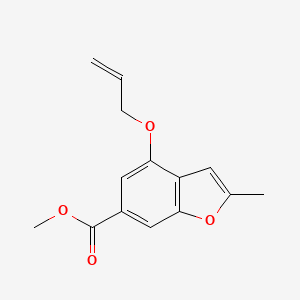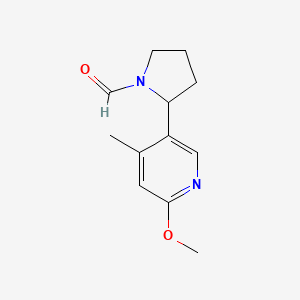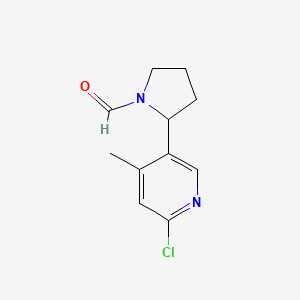
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid, featuring a hydroxyl group at the 4-position and a 4-methylpiperidin-1-ylmethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and 4-methylpiperidine.
Formation of Intermediate: The 4-hydroxybenzoic acid is first converted to an intermediate, such as a benzoic acid derivative, through a series of reactions involving protection and deprotection steps.
Coupling Reaction: The intermediate is then coupled with 4-methylpiperidine using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
科学研究应用
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
相似化合物的比较
Similar Compounds
4-Hydroxybenzoic acid: A simpler analog with only a hydroxyl group at the 4-position.
4-Methylpiperidine: A related compound with a piperidine ring but lacking the benzoic acid moiety.
4-Hydroxy-3-methylbenzoic acid: Similar structure but with a methyl group instead of the piperidine moiety.
Uniqueness
4-Hydroxy-3-((4-methylpiperidin-1-yl)methyl)benzoic acid is unique due to the presence of both the hydroxyl and piperidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
4-hydroxy-3-[(4-methylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10-4-6-15(7-5-10)9-12-8-11(14(17)18)2-3-13(12)16/h2-3,8,10,16H,4-7,9H2,1H3,(H,17,18) |
InChI 键 |
NQICXGKKYLRPTM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)


![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)

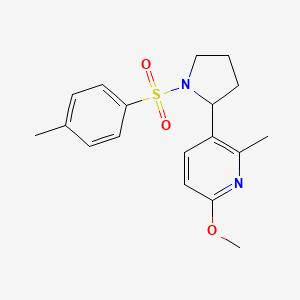
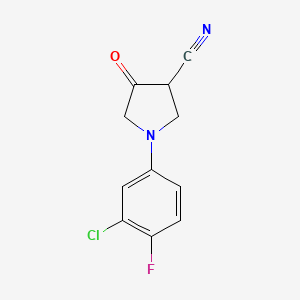
![tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11802197.png)
